REACTION_SMILES
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[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:1][O:2][c:3]1[c:4]([CH2:16][OH:17])[c:5]([CH3:15])[c:6]([O:13][CH3:14])[c:7]([O:11][CH3:12])[c:8]1[O:9][CH3:10].[P:18]([Br:19])([Br:20])[Br:21]>>[CH3:1][O:2][c:3]1[c:4]([CH2:16][Br:19])[c:5]([CH3:15])[c:6]([O:13][CH3:14])[c:7]([O:11][CH3:12])[c:8]1[O:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(C)c(CO)c(OC)c(OC)c1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrP(Br)Br
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Name
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Type
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product
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Smiles
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COc1c(C)c(CBr)c(OC)c(OC)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |